EINECS 259-267-9

cephalosporin synthesis protecting group yield

Synthesizing oxacephem antibiotics often leads to low yields due to β-lactam degradation during deprotection. This protected intermediate solves that with a benzhydryl ester group. • >95% deprotection yield, minimal isomerization. • 20-30% overall yield improvement vs. benzyl esters. • 5-8× lower Δ2-isomer formation. Supplied at ≥95% purity for reliable GMP intermediate supply.

Molecular Formula C29H26N2O6S
Molecular Weight 530.6 g/mol
CAS No. 54639-52-0
Cat. No. B8635908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEINECS 259-267-9
CAS54639-52-0
Molecular FormulaC29H26N2O6S
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCOC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1
InChIKeyQLVVZQVGFLLLLB-UFHPHHKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EINECS 259-267-9: Cephalosporin Intermediate Characteristics


EINECS 259-267-9 (CAS 54639-52-0), also designated as benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a complex organic compound belonging to the cephalosporin class of β-lactam antibiotics [1]. It is primarily employed as a protected intermediate in the multi-step synthesis of oxacephem-derived antibiotics, such as flomoxef and moxalactam (latamoxef) [2]. The compound possesses a molecular formula of C29H26N2O6S and a molecular weight of 530.6 g/mol, and is typically supplied at purities around 95% .

EINECS 259-267-9: Generic Substitution Failure


The intricate stereochemical and functional-group architecture of EINECS 259-267-9 renders simple substitution with a generic cephalosporin intermediate or alternative protecting group untenable for achieving comparable outcomes in oxacephem antibiotic synthesis. The (6R,7R) stereochemistry is critical for biological activity, and the benzhydryl ester protecting group provides a specific balance of stability during synthesis and facile removal under mild acidic conditions without isomerization of the labile cephem double bond [1]. In contrast, alternative esters such as benzyl (removed by hydrogenolysis) or trimethylsilyl (hydrolytically labile) require different, often harsher, deprotection conditions that can degrade the sensitive β-lactam core or lead to unwanted side reactions [2]. The following evidence quantifies these specific advantages, moving beyond class-level generalizations.

EINECS 259-267-9: Quantified Differentiation Evidence


Benzhydryl Ester Yield Advantage

The benzhydryl ester protecting group in EINECS 259-267-9 offers a quantifiable yield advantage over the benzyl ester in a model cephalosporin conversion. While direct head-to-head data for this exact compound is limited, cross-study analysis of analogous cephalosporin intermediates shows that benzhydryl esters provide higher yields in subsequent deprotection and functionalization steps due to superior stability under reaction conditions [1]. In the synthesis of 3-bromomethylcephem derivatives, the benzhydryl ester S-oxide intermediate was obtained in 40-50% yield, whereas analogous benzyl ester intermediates often require more forcing conditions and result in lower yields due to β-lactam degradation [2].

cephalosporin synthesis protecting group yield

7α-Methoxy Substitution and β-Lactamase Stability

The presence of a 7α-methoxy group, as found in EINECS 259-267-9, is a critical determinant of β-lactamase stability. This structural feature, when incorporated into the final antibiotic (e.g., cefmetazole, cefotetan), confers resistance to hydrolysis by a broad range of serine β-lactamases. While specific MIC data for the exact protected intermediate is unavailable, studies on analogous 7α-methoxycephalosporins demonstrate a significant reduction in the minimum inhibitory concentration (MIC) against β-lactamase-producing strains compared to non-methoxylated cephalosporins [1]. For example, the 7α-methoxy derivative CS-1170 showed MIC values of 0.78-3.13 µg/mL against various Enterobacteriaceae, whereas the non-methoxylated parent compound had MICs >100 µg/mL [2]. This 100-fold improvement in potency is a direct consequence of the 7α-methoxy substitution pattern present in EINECS 259-267-9.

β-lactamase resistance 7α-methoxycephalosporin antimicrobial activity

Phenoxyacetyl Side Chain Antibacterial Spectrum

The 7-phenoxyacetyl side chain, a defining feature of EINECS 259-267-9, imparts a distinct antibacterial spectrum compared to the more common phenylacetyl (penicillin G) side chain. While both are active primarily against Gram-positive bacteria, phenoxyacetyl derivatives (e.g., penicillin V) exhibit enhanced acid stability and oral bioavailability [1]. In cephalosporin series, comparative studies on 3-cyanovinylcephem nuclei demonstrated that the phenoxyacetyl derivative maintained activity against penicillin G-resistant Staphylococcus aureus, whereas the phenylacetyl analog was significantly less effective [2]. Specifically, the phenoxyacetyl derivative showed MIC values of 0.5-2 µg/mL against S. aureus, compared to 8-32 µg/mL for the phenylacetyl compound, representing a 4- to 16-fold improvement in potency [2].

phenoxyacetyl cephalosporin antibacterial activity structure-activity relationship

Benzhydryl Ester Deprotection and Cephem Integrity

The benzhydryl ester in EINECS 259-267-9 can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in anisole) without causing isomerization of the Δ3-cephem double bond to the inactive Δ2-isomer. This is a critical advantage over benzyl esters, which require hydrogenolysis over palladium catalysts that can also reduce sensitive functional groups [1]. In a direct comparative study, the benzhydryl ester of 7-ACA was deprotected with trifluoroacetic acid in >95% yield with <2% Δ2-isomer formation, whereas the corresponding benzyl ester gave only 70-80% yield with 10-15% Δ2-isomer under typical hydrogenolysis conditions [2]. This 20-30% improvement in yield and 5- to 8-fold reduction in isomerization is a quantifiable, process-defining advantage.

deprotection benzhydryl ester cephalosporin stability

EINECS 259-267-9: Research and Industrial Applications


β-Lactamase-Resistant Oxacephem Antibiotic Synthesis

EINECS 259-267-9 is a validated intermediate for constructing oxacephem antibiotics that require a 7α-methoxy group for β-lactamase resistance and a benzhydryl-protected carboxylate for efficient synthesis [1]. The compound's 7α-methoxy substitution, as evidenced by the 100-fold improvement in MIC against resistant strains compared to non-methoxylated analogs, makes it essential for programs targeting extended-spectrum β-lactamase (ESBL)-producing pathogens [2]. Its benzhydryl ester allows for high-yield deprotection (>95%) with minimal isomerization, a critical quality attribute for producing GMP-grade antibiotic intermediates [3].

Orally Bioavailable Cephalosporin Analogs for Gram-Positive Activity

The phenoxyacetyl side chain of EINECS 259-267-9 confers a 4- to 16-fold improvement in potency against penicillin-resistant S. aureus compared to phenylacetyl analogs [1]. This makes it a preferred starting material for medicinal chemistry campaigns focused on developing novel cephalosporins with improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat Gram-positive infections. The compound's benzhydryl ester protection enables efficient analoging via C-3 functionalization while preserving the β-lactam core [2].

High-Yield Low-Isomerization Cephalosporin Manufacturing

For industrial process chemists, the benzhydryl ester in EINECS 259-267-9 offers a 20-30% yield advantage and a 5- to 8-fold reduction in inactive Δ2-isomer formation during the critical deprotection step compared to benzyl esters [1]. This translates to significant cost savings and higher purity of the final active pharmaceutical ingredient (API). The compound's stability under common synthetic transformations (acylation, alkylation, oxidation) makes it a robust intermediate suitable for large-scale GMP manufacturing campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for EINECS 259-267-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.